1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid (MSPC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MSPC is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory responses. 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid has several advantages for use in laboratory experiments, including its relatively low cost, high stability, and ease of synthesis. However, there are also some limitations to using 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid in laboratory experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid, including the development of novel 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid derivatives with improved pharmacological properties, the investigation of 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid's mechanism of action in more detail, and the evaluation of 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid's potential therapeutic applications in various diseases. Additionally, the use of 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesemethoden
1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 3-amino-1-methylpyrazole-4-carboxylic acid with sulfamic acid or the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with sulfamic acid and formaldehyde. The yield of 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid can be increased by optimizing the reaction conditions, such as the reaction time, temperature, and pH.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid has also been studied for its potential use in the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and viral infections.
Eigenschaften
CAS-Nummer |
178879-95-3 |
---|---|
Produktname |
1-Methyl-3-sulfamoylpyrazole-4-carboxylic acid |
Molekularformel |
C5H7N3O4S |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
1-methyl-3-sulfamoylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O4S/c1-8-2-3(5(9)10)4(7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12) |
InChI-Schlüssel |
WUJGKGQPQJODRF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)N)C(=O)O |
Kanonische SMILES |
CN1C=C(C(=N1)S(=O)(=O)N)C(=O)O |
Andere CAS-Nummern |
178879-95-3 |
Synonyme |
1-methyl-3-sulfamoyl-pyrazole-4-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.